molecular formula C22H23N7O3 B2940778 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea CAS No. 1396889-47-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea

Katalognummer: B2940778
CAS-Nummer: 1396889-47-6
Molekulargewicht: 433.472
InChI-Schlüssel: RSZXLVVNEZHQIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes with guanidine derivatives.

    Coupling of the pyridine and piperazine moieties: This step requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Use in the development of novel polymers and materials with unique electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea involves its interaction with specific molecular targets. These targets could include:

    Receptors: Binding to and modulating the activity of specific receptors in the body.

    Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.

    Pathways: Modulation of signaling pathways that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Lacks the pyridine and piperazine moieties.

    3-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl}urea: Lacks the benzodioxin moiety.

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea is unique due to its combination of benzodioxin, pyridine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including enzyme inhibition, antimicrobial properties, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3} with a molecular weight of approximately 342.41 g/mol. The structure features a benzodioxin moiety linked to a pyrimidine and piperazine, which are known to influence biological interactions.

1. Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of related compounds containing the benzodioxane structure. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]-dioxin-6-amine were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that modifications on the benzodioxane core can enhance enzyme inhibition .

2. Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. In one study, a series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis . Compounds derived from similar scaffolds showed promising activity with IC50 values ranging from 1.35 to 2.18 μM . This indicates that the benzodioxane structure may contribute to the antimicrobial efficacy of these compounds.

3. Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that several active compounds derived from similar structures were non-toxic at effective concentrations . This finding is crucial for the development of therapeutic agents as it suggests a favorable safety profile.

Case Study 1: Inhibition of α-glucosidase and Acetylcholinesterase

A study focused on synthesizing sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine demonstrated that certain compounds significantly inhibited α-glucosidase and acetylcholinesterase activities. The most potent inhibitors showed IC50 values in the low micromolar range, indicating their potential application in managing T2DM and AD .

Case Study 2: Anti-Tubercular Activity

In another investigation targeting anti-tubercular activity, derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Compounds exhibited notable activity with IC90 values ranging from 3.73 to 4.00 μM, highlighting their potential as therapeutic agents against tuberculosis .

Data Summary Table

Activity Type Target IC50/IC90 Values Notes
Enzyme Inhibitionα-glucosidaseLow micromolar rangePotential for T2DM management
AcetylcholinesteraseLow micromolar rangePotential for AD treatment
Antimicrobial ActivityMycobacterium tuberculosisIC50: 1.35 - 2.18 μMSignificant anti-tubercular activity
IC90: 3.73 - 4.00 μMNon-toxic to HEK-293 cells

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c30-22(26-16-4-5-18-19(13-16)32-12-11-31-18)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-3-1-2-6-23-20/h1-6,13-15H,7-12H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZXLVVNEZHQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.